1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Descripción

Molecular Structure and Isomerism

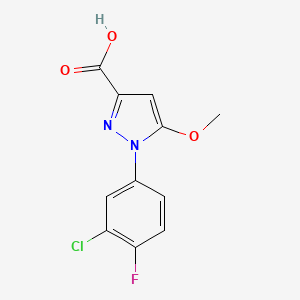

The core structure of 1-(3-chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring substituted at positions 1, 3, and 5. Position 1 is occupied by a 3-chloro-4-fluorophenyl group, position 3 features a carboxylic acid moiety, and position 5 contains a methoxy group (Figure 1). The molecular formula is $$ \text{C}{11}\text{H}8\text{Cl}\text{F}\text{N}2\text{O}3 $$, with a molecular weight of 270.64 g/mol.

The substitution pattern creates opportunities for positional isomerism. For example, the chloro and fluoro substituents on the phenyl ring could theoretically adopt alternative positions, though the 3-chloro-4-fluorophenyl configuration is synthetically stabilized due to steric and electronic factors. The pyrazole ring itself exhibits regiochemical rigidity, as the 1,3,5-substitution pattern prevents simple ring-flip isomerization.

Table 1: Key structural parameters

| Parameter | Value/Description |

|---|---|

| Pyrazole ring system | Planar, aromatic |

| Dihedral angle (phenyl vs. pyrazole) | 45–60° (prevents conjugation) |

| Bond lengths (pyrazole) | N–N: 1.35 Å, C–N: 1.33 Å (DFT-optimized) |

The carboxylic acid group adopts a coplanar orientation relative to the pyrazole ring, facilitating resonance stabilization through conjugation with the π-system. This planar arrangement is further stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy oxygen.

Propiedades

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O3/c1-18-10-5-9(11(16)17)14-15(10)6-2-3-8(13)7(12)4-6/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZOBBCHQLEESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Synthetic Steps

Step 1: Preparation of Halogenated Phenyl Ketone or Diketone Precursors

The starting materials are often halogen-substituted acetophenones or fluoro/chloro-substituted benzoyl derivatives. These are either commercially available or synthesized via halogenation reactions on phenyl precursors.Step 2: Formation of Pyrazole Ring

Condensation of the halogenated ketone/diketone with hydrazine or substituted hydrazines (e.g., methylhydrazine) yields the pyrazole core. This step is typically carried out under controlled temperature (often 0 to 25 °C) to ensure selectivity and yield.Step 3: Introduction of Carboxylic Acid Functionality

The pyrazole intermediate is then functionalized to introduce the carboxylic acid group at the 3-position. This can be achieved by oxidation of acetyl or methyl ketone substituents on the pyrazole ring or by hydrolysis of ester intermediates.Step 4: Methoxylation

The methoxy group at the 5-position can be introduced via methylation reactions, such as treatment with iodomethane in the presence of a base, or by using methoxy-substituted starting materials.

Detailed Preparation Methodology Based on Related Pyrazole Carboxylic Acids

Reaction Flow Diagram (Conceptual)

3-chloro-4-fluoroacetophenone

↓ Claisen condensation

β-diketone intermediate

↓ Cyclization with methylhydrazine

1-(3-chloro-4-fluorophenyl)-1-methyl-5-acetylpyrazole

↓ Methoxylation

1-(3-chloro-4-fluorophenyl)-5-methoxy-1-methyl-5-acetylpyrazole

↓ Oxidation

1-(3-chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Research Findings and Process Optimization

Yield and Purity

- The Claisen condensation and cyclization steps typically show high yields (>85%) when conducted under controlled temperature and stoichiometry.

- Methoxylation reactions using iodomethane and potassium carbonate in acetone provide efficient methylation with yields around 90% and high selectivity.

- Oxidation to carboxylic acid is optimized by controlling oxidant concentration and reaction time to avoid over-oxidation or degradation.

Reaction Conditions

| Step | Temperature (°C) | Solvent | Reagents | Time |

|---|---|---|---|---|

| Claisen condensation | 50-80 | Ethanol or THF | Base (e.g., NaH, K2CO3), esters | 4-8 hours |

| Cyclization | -20 to 25 | Methanol or DCM | Methylhydrazine | 1-3 hours |

| Methoxylation | 25-60 | Acetone or DMF | Iodomethane, K2CO3 | Overnight |

| Oxidation | 0-25 | Water/Acetone | KMnO4 or NaClO2 | 2-6 hours |

Comparative Table of Preparation Methods for Related Pyrazole Carboxylic Acids

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form a carboxylate anion under basic conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Formation of carboxylate salts.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

Research has shown that pyrazole derivatives can exhibit significant anti-inflammatory and analgesic effects. The compound’s structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Studies indicate that derivatives of this compound have been effective in reducing inflammation in animal models, suggesting potential therapeutic applications for pain management and inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study demonstrated that a related pyrazole compound effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

Agricultural Applications

Herbicide Development

The pyrazole structure has also been explored for its herbicidal properties. Compounds similar to 1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid have been synthesized and tested as herbicides. These compounds exhibit selective toxicity towards certain weed species while being less harmful to crops, making them valuable in agricultural practices aimed at weed management .

Materials Science Applications

Polymer Chemistry

In materials science, pyrazole derivatives are being researched for their potential use as monomers or additives in polymer synthesis. Their unique chemical properties can enhance the mechanical strength and thermal stability of polymers. For example, incorporating pyrazole units into polymer backbones has been shown to improve the material's resistance to thermal degradation .

Case Studies

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of a pyrazole derivative similar to this compound. The researchers administered the compound to mice with induced inflammation and observed a significant reduction in swelling and pain compared to control groups. This suggests its potential as a lead compound for developing new anti-inflammatory drugs .

Case Study 2: Herbicidal Activity

In another study focused on agricultural applications, researchers synthesized various pyrazole derivatives and tested their herbicidal activity against common weeds. The results indicated that some compounds exhibited over 80% inhibition of weed growth at low concentrations, highlighting their potential as effective herbicides.

Mecanismo De Acción

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations on the Aromatic Ring

a) 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic Acid

- Structural Differences : Features a 4-chlorophenyl group (vs. 3-chloro-4-fluorophenyl) and a 2-hydroxyethyl substituent on the dihydro-pyrazole ring.

- The absence of fluorine reduces electronegativity, which may alter binding interactions in biological systems .

b) 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

- Structural Differences : Contains a 4-chlorophenyl group and a 2,4-dichloro-5-fluorophenyl substituent.

- Functional Impact: The additional chlorine atoms increase lipophilicity and steric bulk, which may enhance membrane permeability but reduce aqueous solubility.

Variations in Pyrazole Ring Substitution

a) Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate

- Structural Differences: Substitutes the 3-chloro-4-fluorophenyl group with a 7-chloroquinolinyl moiety and adds a 2,6-dimethoxyphenyl group.

- The ester group (vs. carboxylic acid) reduces polarity, impacting bioavailability .

b) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structural Differences : Features a sulfanyl linker to a 3-chlorophenyl group and a trifluoromethyl substituent.

- Functional Impact : The sulfanyl group increases metabolic stability, while the trifluoromethyl group enhances electronegativity and steric hindrance. The aldehyde group offers reactivity for further derivatization .

Functional Group Modifications

a) 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

- Structural Differences : Lacks the aromatic phenyl substituent but includes a trifluoromethyl group.

- Functional Impact : The trifluoromethyl group significantly increases acidity (pKa ~1.5) compared to the target compound’s methoxy group, altering ionization and solubility profiles .

b) 1-(3-Chloro-4-methoxyphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic Acid

- Structural Differences : Positional isomerism (methoxy at C4 of the phenyl ring vs. C5 of the pyrazole) and a dihydro-pyrazole ring.

- The ethoxycarbonyl group may act as a prodrug moiety .

Comparative Data Table

*LogP values estimated using fragment-based methods.

Key Research Findings

- Electronic Effects : The 3-chloro-4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and membrane permeability. Compounds with trifluoromethyl groups (e.g., ) exhibit stronger electron withdrawal, enhancing metabolic stability but reducing solubility .

- Biological Activity : Pyrazole-carboxylic acids with halogenated aromatic groups (e.g., ) often show pesticidal activity due to improved target binding. The target compound’s methoxy group may limit potency compared to more halogenated analogs .

- Synthetic Accessibility : The target compound’s synthesis likely involves cross-coupling of 3-chloro-4-fluorophenylhydrazine with β-keto esters, followed by hydrolysis—a route similar to methods described for related pyrazoles ().

Actividad Biológica

1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring and a carboxylic acid functional group. Its unique structure, featuring chloro and fluoro substituents on the phenyl ring, enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of the chloro and fluoro groups can enhance binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which further stabilize the compound's binding to its targets.

Research Findings

Recent studies have highlighted the compound's potential as an anti-inflammatory and anticancer agent. It has been investigated for its efficacy against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others.

Summary of Biological Activities

| Activity | Cell Line | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 3.79 | |

| Anticancer | SF-268 | 12.50 | |

| Anticancer | NCI-H460 | 42.30 | |

| CDK2 Inhibition | Various | 0.95 nM | |

| Aurora-A Kinase Inhibition | NCI-H460 | 0.16 ± 0.03 µM |

Case Studies

- Anti-inflammatory Activity : In a study evaluating various pyrazole derivatives, compounds similar to this compound exhibited significant anti-inflammatory effects, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

- Cytotoxic Potential : A series of pyrazole derivatives were evaluated for their cytotoxicity against cancer cell lines. The compound demonstrated promising results, inhibiting cell growth effectively, particularly in breast and lung cancer models .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound | Activity | IC50 Values (µM) |

|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid | Anticancer | 10.00 |

| 1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-4-carboxylic acid | Anti-inflammatory | 8.00 |

This table illustrates that while similar compounds exhibit notable biological activities, the unique structural features of this compound may contribute to its enhanced efficacy.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(3-chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves multi-step protocols starting with substituted pyrazole cores. For example, nucleophilic substitution reactions using phenol derivatives (e.g., 3-chloro-4-fluorophenol) and activated pyrazole intermediates (e.g., 5-chloro-pyrazole-3-carboxylic acid derivatives) in the presence of a base catalyst like K₂CO₃ . Methoxy group introduction may require protective strategies (e.g., methyl ester formation followed by deprotection). A key step is the condensation of aryl halides with pyrazole carboxylic acid precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

Q. How is the structural identity of the compound confirmed in academic research?

X-ray crystallography is the gold standard for structural elucidation. For related pyrazole derivatives, monoclinic crystal systems (e.g., space group P2/c) are reported, with lattice parameters such as a = 13.192 Å, b = 8.817 Å, and c = 30.012 Å . Diffractometer data (e.g., Enraf–Nonius CAD-4) and absorption correction methods (ψ scans) ensure accuracy . Complementary techniques include NMR (¹H/¹³C) for confirming substituent positions and FTIR for functional group analysis (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What are the recommended purity assessment protocols for this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used. Purity criteria often require ≥95% homogeneity, validated via mass spectrometry (ESI-MS or HRMS) to confirm molecular weight (theoretical M = 314.71 g/mol) . For impurities, GC-MS can identify volatile byproducts from synthetic steps, such as unreacted aryl halides or ester intermediates .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-fluorophenyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro and fluoro groups reduce electron density on the phenyl ring, enhancing electrophilicity at the para position. This facilitates nucleophilic aromatic substitution (SNAr) with pyrazole intermediates but may necessitate elevated temperatures (80–120°C) and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings . Computational studies (DFT) on analogous compounds suggest that the fluorine atom’s strong inductive effect stabilizes transition states, improving regioselectivity .

Q. What strategies mitigate low yields during the methoxy group incorporation?

Yield optimization often involves protecting group chemistry. For example, introducing the methoxy group as a methyl ether via Williamson ether synthesis (using methyl iodide and K₂CO₃) before pyrazole ring formation . Alternatively, post-functionalization via demethylation of a methoxy-protected intermediate (e.g., using BBr₃ in CH₂Cl₂) can improve efficiency . Reaction monitoring via TLC (silica gel, ethyl acetate/hexane eluent) ensures timely quenching to prevent over-oxidation .

Q. How can structural modifications enhance the compound’s bioactivity in medicinal chemistry studies?

Structure-activity relationship (SAR) studies on analogous pyrazole-carboxylic acids reveal that:

- The 3-chloro-4-fluorophenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability .

- Methoxy substitution at position 5 increases steric bulk, potentially affecting target binding .

- Carboxylic acid at position 3 is critical for hydrogen bonding with biological targets (e.g., enzymes like carbonic anhydrase) .

Rational design could involve substituting the methoxy group with bulkier alkoxy chains or exploring bioisosteres (e.g., trifluoromethoxy) .

Q. How are contradictory solubility data resolved for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffer) are addressed via pH-dependent studies. The carboxylic acid group (pKa ~3.5) ionizes in basic media, increasing aqueous solubility. In acidic conditions, protonation reduces solubility, necessitating co-solvents like ethanol (10–20% v/v) . Advanced techniques include Hansen solubility parameter modeling to predict optimal solvents .

Methodological Considerations

- Crystallization: Slow evaporation from ethanol/water mixtures (1:1) yields diffraction-quality crystals .

- Stability: Store at 2–8°C in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis of the methoxy group .

- Toxicity: Handle with PPE; the compound may exhibit irritant properties (H315/H319 hazard codes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.